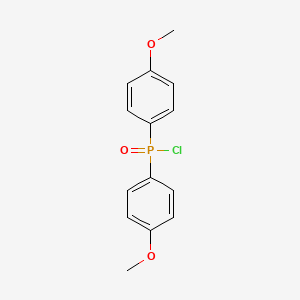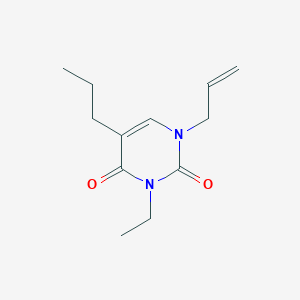
Uracil, 1-allyl-3-ethyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1-allyl-3-ethyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1-allyl-3-ethyl-5-propyl-, typically involves the alkylation of uracil at specific positions. One common method is the microwave-assisted N-allylation of uracil, which uses allyl bromide as the alkylating agent. This method is efficient, providing high yields and short reaction times . The reaction is carried out in a homogeneous system using sodium methylsulfinylmethylide in DMSO as the deprotonating agent .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The specific conditions for the industrial production of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on the desired purity and yield, as well as the availability of starting materials and reagents.
化学反応の分析
Types of Reactions
Uracil, 1-allyl-3-ethyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uracil, 1-allyl-3-ethyl-5-propyl- could yield hydroxylated derivatives, while reduction could yield fully saturated derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme activity.
Medicine: It may have potential as an antiviral or anticancer agent, similar to other uracil derivatives.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on its specific interactions with biological targets. For example, if it acts as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-Allyl-3-methyluracil
- 1-Allyl-5-methyluracil
- 1-Allyl-6-methyluracil
Uniqueness
Uracil, 1-allyl-3-ethyl-5-propyl- is unique due to the specific combination of allyl, ethyl, and propyl groups attached to the uracil ring.
特性
CAS番号 |
21667-26-5 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3 |
InChIキー |
JNMBGUGJRUVDOZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN(C(=O)N(C1=O)CC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


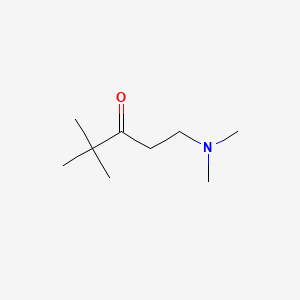
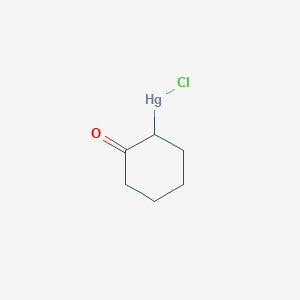
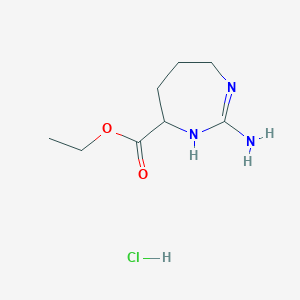
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
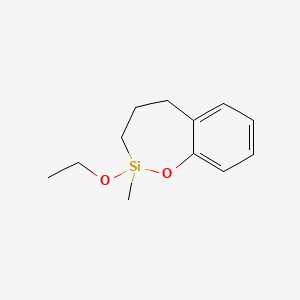
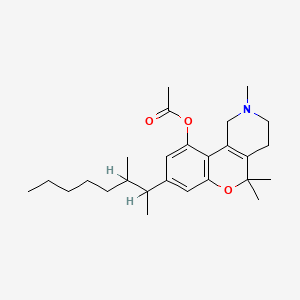
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
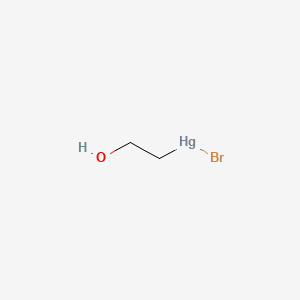
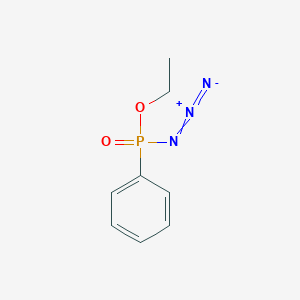
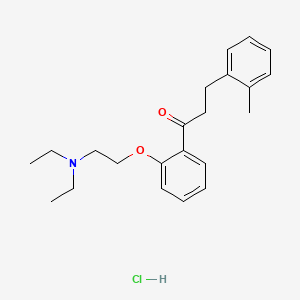
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
